molecular formula C32H25N3O6S2 B588098 Valdecoxib Impurity B CAS No. 1373038-60-8

Valdecoxib Impurity B

Cat. No. B588098
CAS RN: 1373038-60-8
M. Wt: 611.687
InChI Key: FDUYPVXQEAKTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valdecoxib Impurity B is a dimeric impurity of Valdecoxib . It is also known as Valdecoxib Dimer and its IUPAC name is 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide .


Synthesis Analysis

The synthesis of Valdecoxib and its impurities has been analyzed using High-Performance Liquid Chromatography (HPLC) methods . The HPLC method has been developed for the separation of Valdecoxib and a degradation product consisting of α and β-N-lactosyl sulfonamide, i.e., α and β anomers .


Molecular Structure Analysis

The molecular formula of Valdecoxib Impurity B is C32H25N3O6S2 . The molecule contains a total of 73 bonds, including 48 non-H bonds, 38 multiple bonds, 8 rotatable bonds, 4 double bonds, 34 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 sulfonamides (thio-/dithio-), and 2 Isoxazoles .


Chemical Reactions Analysis

Valdecoxib and its impurities have been investigated in human urine, as well as in human plasma using solid-phase extraction-liquid chromatography–tandem mass spectrometry (SPE-LC–MS–MS) .


Physical And Chemical Properties Analysis

Valdecoxib Impurity B has a molar mass of 611.69 and a predicted density of 1.343±0.06 g/cm3 . Its melting point is greater than 271°C (dec.) and its boiling point is predicted to be 732.7±70.0 °C . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Analytical Method Development and Validation

Research on Valdecoxib Impurity B has led to the development and validation of sensitive analytical methods. For example, a study by Karthikeyan et al. (2009) developed a sensitive and accurate isocratic high-performance liquid chromatographic (HPLC) method for determining both the metaisomer impurity and the assay of valdecoxib drug substance. This method, validated under various conditions, provides a means to analyze the quality and stability of valdecoxib efficiently, demonstrating the impurity's role in analytical chemistry and pharmaceutical quality control (Karthikeyan et al., 2009).

Enhancing Drug Solubility and Bioavailability

Research efforts have also focused on addressing valdecoxib's low solubility, which affects its bioavailability. A study conducted by Patel and Patel (2006) explored the preparation of solid dispersions of valdecoxib with various carriers to increase its water solubility. The formulation containing valdecoxib and polyvinyl pyrrolidone K-12 showed significant improvement in drug release, highlighting the importance of impurity characterization in developing more effective pharmaceutical formulations (Patel & Patel, 2006).

Targeted Drug Delivery Systems

Innovative drug delivery systems have been developed to target specific sites in the body. Thakral et al. (2011) prepared mucoadhesive valdecoxib microspheres for colorectal tumor targeting, using pH-sensitive and mucoadhesive polymers for site-specific delivery. This research underscores the potential of valdecoxib impurity B in designing targeted therapies for cancer treatment (Thakral et al., 2011).

Pharmacokinetic Studies

Valdecoxib impurity B has been instrumental in pharmacokinetic studies aimed at understanding the drug's metabolism and disposition in the human body. A study by Yuan et al. (2002) on the disposition of valdecoxib in humans provided detailed insights into its metabolic pathways, emphasizing the importance of impurities in understanding drug metabolism and facilitating the development of safer and more effective dosing regimens (Yuan et al., 2002).

Stability-Indicating Assays

Stability-indicating assays are critical for assessing the stability of pharmaceuticals. Raju et al. (2009) developed a gradient reversed-phase liquid chromatographic assay for valdecoxib, including its impurities, demonstrating its application in ensuring drug stability and efficacy throughout its shelf life (Raju et al., 2009).

Safety And Hazards

Valdecoxib Impurity B should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUYPVXQEAKTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valdecoxib Impurity B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.